molecular formula C16H19NO2S B2961471 N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1796949-96-6

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2961471
CAS RN: 1796949-96-6
M. Wt: 289.39
InChI Key: BTBGXGQGHUKBCR-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-2-yl)acetamide, also known as MTETA, is a chemical compound that belongs to the class of N-substituted arylacetamides. This compound has been shown to possess various biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.

Scientific Research Applications

Spatial Orientations in Anion Coordination

N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibits a stretched amide structure with a tweezer-like geometry. It self-assembles through weak interactions, forming channel-like structures. This characteristic is significant in studying molecular arrangements and interactions in crystal engineering and could have implications for designing materials with specific molecular properties (Kalita & Baruah, 2010).

Comparative Metabolism in Herbicides

The metabolism of various chloroacetamide herbicides, including compounds similar to N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-2-yl)acetamide, has been studied in human and rat liver microsomes. Understanding these metabolic pathways is crucial for assessing environmental and health impacts of herbicides and could potentially lead to the development of safer and more efficient agricultural chemicals (Coleman et al., 2000).

Soil Interaction and Herbicidal Efficacy

The interaction of similar compounds with soil properties significantly impacts their adsorption, mobility, and herbicidal efficacy. This research can guide the effective application of herbicides in agriculture, ensuring optimal pest control while minimizing environmental impact (Peter & Weber, 1985).

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a similar compound, is an intermediate in the synthesis of antimalarial drugs. The research on its chemoselective acetylation provides valuable insights for pharmaceutical synthesis, particularly in developing effective methods for creating specific drug molecules (Magadum & Yadav, 2018).

Learning and Memory Facilitation in Mice

The effects of 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride), a compound structurally related to N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-2-yl)acetamide, on learning and memory in mice have been studied. This research has potential implications for the development of new therapeutic agents for cognitive disorders (Jiang Jing-ai, 2006).

Green Synthesis of Azo Disperse Dyes

N-(3-Amino-4-methoxyphenyl)acetamide, structurally similar to the compound , is crucial for producing azo disperse dyes. Studies focusing on its green synthesis methods contribute to the development of more environmentally sustainable industrial processes (Zhang Qun-feng, 2008).

properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-12-6-3-4-8-14(12)15(19-2)11-17-16(18)10-13-7-5-9-20-13/h3-9,15H,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBGXGQGHUKBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-2-yl)acetamide

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